

Physical properties and appearance of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B1352192

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An In-depth Technical Guide to **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**. Due to the limited availability of published experimental data for this specific compound, some information is based on predictions and representative protocols for structurally similar molecules.

Physical and Chemical Properties

The fundamental physical and chemical properties of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Data Presentation: Summary of Physical and Chemical Properties

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₈ H ₇ ClO ₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| CAS Number | 7740-05-8 | [1] |
| Appearance | Solid. The specific color is not widely reported in the literature. | [1] |
| Melting Point | 79-80 °C | [2] |
| Boiling Point | 268.0 ± 35.0 °C (Predicted) | [2] |
| Density | 1.377 ± 0.06 g/cm ³ (Predicted) | [2] |
| Solubility | Specific experimental data is not readily available. Based on its structure, it is expected to have low solubility in water and be soluble in polar organic solvents like ethanol, methanol, and acetone. | |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** is not widely available in the public domain. Researchers are advised to acquire this data on their own analytical samples for structural confirmation.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of substituted hydroxybenzaldehydes. These are generalized procedures and would

require optimization for the specific synthesis and analysis of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**.

Representative Synthesis Protocol: Formylation of a Substituted Phenol

A common method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol. The following is a general procedure that could be adapted for the synthesis of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** from 4-chloro-2-methoxyphenol.

Disclaimer: This is a representative protocol and has not been validated for the synthesis of the title compound.

Materials:

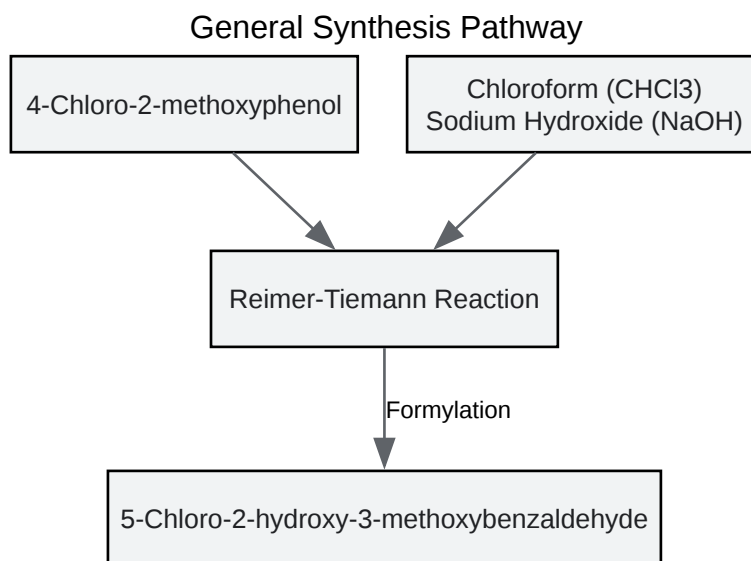
- 4-Chloro-2-methoxyphenol
- Sodium hydroxide (NaOH)
- Chloroform (CHCl_3)
- Ethanol
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-chloro-2-methoxyphenol in ethanol.
- **Base Addition:** Add a solution of sodium hydroxide in water to the flask. The mixture is stirred until the phenol is completely dissolved.

- **Formylation:** While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- **Reflux:** After the addition of chloroform is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- **Workup:** Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Logical Relationship: Synthesis Pathway



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Caption: General Reimer-Tiemann synthesis pathway.

Representative Analytical Protocol: HPLC Analysis

The purity of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** can be assessed using High-Performance Liquid Chromatography (HPLC). The following are typical starting conditions for a compound of this class.

Disclaimer: This is a representative protocol and would require method development and validation.

Instrumentation and Conditions:

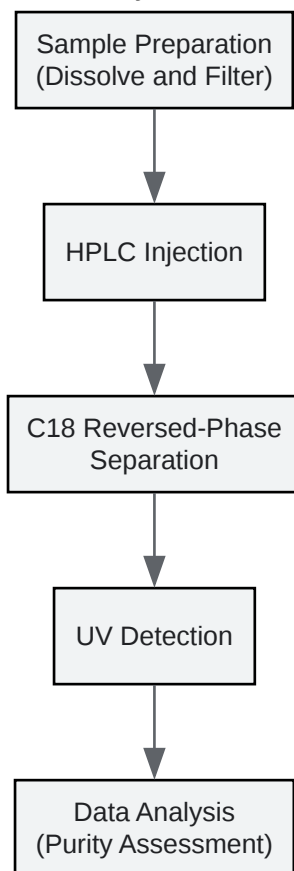
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
- Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 $^{\circ}$ C.
- Detection Wavelength: 254 nm and 280 nm.
- Injection Volume: 10 μ L.

Sample Preparation:

- Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.
- Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 μ g/mL).
- Filter all solutions through a 0.45 μ m syringe filter before injection.

Experimental Workflow: HPLC Analysis

HPLC Analysis Workflow



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Caption: General workflow for HPLC analysis.

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References

- 1. 5-Chloro-2-hydroxy-3-methoxybenzaldehyde 97 7740-05-8 [sigmaaldrich.com]
- 2. 7740-05-8 CAS MSDS (5-CHLORO-2-HYDROXY-3-METHOXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

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